molecular formula C5H6N2O B3291915 4-Oxopyrrolidine-3-carbonitrile CAS No. 874496-80-7

4-Oxopyrrolidine-3-carbonitrile

Cat. No.: B3291915
CAS No.: 874496-80-7
M. Wt: 110.11 g/mol
InChI Key: GZQKFRIFSJKMBU-UHFFFAOYSA-N
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Description

4-Oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a ketone and a nitrile functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the reaction of γ-keto nitriles with ammonia or primary amines under acidic or basic conditions. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

    Oxidation: 4-Oxopyrrolidine-3-carboxylic acid

    Reduction: 4-Aminopyrrolidine-3-carbonitrile

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

4-Oxopyrrolidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-Oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The nitrile and ketone groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone group but lacking the nitrile functionality.

    Pyrrolidine-2,5-dione: Contains two ketone groups and is structurally similar but with different reactivity.

    Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.

Uniqueness: 4-Oxopyrrolidine-3-carbonitrile is unique due to the presence of both ketone and nitrile groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-1-4-2-7-3-5(4)8/h4,7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQKFRIFSJKMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305045
Record name 4-Oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874496-80-7
Record name 4-Oxo-3-pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874496-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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